molecular formula C20H34N2O2 B6140258 2-[4-(1-ethylpropyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol

2-[4-(1-ethylpropyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol

Cat. No. B6140258
M. Wt: 334.5 g/mol
InChI Key: WFGJGKHMIHUCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1-ethylpropyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol, also known as GSK-3 inhibitor, is a molecule that has been extensively studied for its potential therapeutic applications. This molecule is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell cycle progression, and neuronal function.

Mechanism of Action

2-[4-(1-ethylpropyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol inhibitor works by inhibiting the activity of this compound, a serine/threonine kinase that plays a crucial role in various cellular processes. This compound is involved in the regulation of glycogen synthesis, cell cycle progression, and neuronal function. This compound inhibitor binds to the ATP-binding site of this compound and prevents its phosphorylation, leading to the inhibition of its activity. This results in the regulation of various downstream signaling pathways, including the Wnt/β-catenin pathway, PI3K/Akt pathway, and NF-κB pathway.
Biochemical and Physiological Effects:
This compound inhibitor has several biochemical and physiological effects. Inhibition of this compound leads to the regulation of various downstream signaling pathways, including the Wnt/β-catenin pathway, PI3K/Akt pathway, and NF-κB pathway. The Wnt/β-catenin pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Inhibition of this compound leads to the activation of the Wnt/β-catenin pathway, leading to the regulation of these processes. The PI3K/Akt pathway is involved in the regulation of glucose metabolism and insulin sensitivity. Inhibition of this compound leads to the activation of the PI3K/Akt pathway, leading to the regulation of these processes. The NF-κB pathway is involved in the regulation of inflammation and immune response. Inhibition of this compound leads to the inhibition of the NF-κB pathway, leading to the regulation of these processes.

Advantages and Limitations for Lab Experiments

2-[4-(1-ethylpropyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol inhibitor has several advantages and limitations for lab experiments. The advantages include its potent inhibitory activity against this compound, its specificity for this compound, and its potential therapeutic applications in various diseases. The limitations include its potential off-target effects, its potential toxicity, and its limited bioavailability.

Future Directions

There are several future directions for the research on 2-[4-(1-ethylpropyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol inhibitor. These include the development of more potent and specific this compound inhibitors, the investigation of the potential therapeutic applications of this compound inhibitor in various diseases, the investigation of the potential side effects and toxicity of this compound inhibitor, and the investigation of the potential drug-drug interactions of this compound inhibitor. Additionally, the investigation of the potential combination therapy of this compound inhibitor with other therapeutic agents may provide new avenues for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[4-(1-ethylpropyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol inhibitor involves several steps. The first step is the protection of the amino group of piperazine with a Boc (tert-butyloxycarbonyl) group. The second step involves the reaction of the protected piperazine with 4-methoxy-3-methylbenzyl chloride to form the corresponding benzyl derivative. The third step is the deprotection of the Boc group with trifluoroacetic acid. The fourth step involves the reaction of the benzyl derivative with 2-chloroethanol to form the final product, this compound inhibitor.

Scientific Research Applications

2-[4-(1-ethylpropyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, cancer, and neurological disorders. This compound plays a crucial role in the regulation of tau phosphorylation, a hallmark of Alzheimer's disease. Inhibition of this compound has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. This compound inhibitor has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In cancer, this compound plays a role in the regulation of cell proliferation and apoptosis. Inhibition of this compound has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. In neurological disorders, this compound plays a role in the regulation of neuronal function and synaptic plasticity. Inhibition of this compound has been shown to improve cognitive function and reduce neuronal damage in animal models of neurological disorders.

properties

IUPAC Name

2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-pentan-3-ylpiperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O2/c1-5-18(6-2)22-11-10-21(19(15-22)9-12-23)14-17-7-8-20(24-4)16(3)13-17/h7-8,13,18-19,23H,5-6,9-12,14-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGJGKHMIHUCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCN(C(C1)CCO)CC2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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